molecular formula C20H15F2NO B13438285 N-Benzyl-2,6-difluoro-N-phenylbenzamide

N-Benzyl-2,6-difluoro-N-phenylbenzamide

Cat. No.: B13438285
M. Wt: 323.3 g/mol
InChI Key: GPQFSRTYCAFMCY-UHFFFAOYSA-N
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Description

N-Benzyl-2,6-difluoro-N-phenylbenzamide is a benzamide derivative characterized by a central benzamide core substituted with fluorine atoms at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₂₂H₁₉F₂NO, with a molecular weight of 343.39 g/mol (calculated). The InChI key and structural data confirm its planar amide group and trans conformation of the N–H and C=O bonds, consistent with other benzamide derivatives .

Properties

Molecular Formula

C20H15F2NO

Molecular Weight

323.3 g/mol

IUPAC Name

N-benzyl-2,6-difluoro-N-phenylbenzamide

InChI

InChI=1S/C20H15F2NO/c21-17-12-7-13-18(22)19(17)20(24)23(16-10-5-2-6-11-16)14-15-8-3-1-4-9-15/h1-13H,14H2

InChI Key

GPQFSRTYCAFMCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2,6-difluoro-N-phenylbenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2,6-difluoro-N-phenylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The benzyl group can be oxidized to form benzaldehyde or reduced to form benzyl alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of benzaldehyde derivatives.

    Reduction Reactions: Formation of benzyl alcohol derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

N-Benzyl-2,6-difluoro-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-2,6-difluoro-N-phenylbenzamide involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues: Substituent Effects
2.1.1 Fluorinated Benzamides
  • N-Benzyl-2,2,2-trifluoroacetamide (C₉H₈F₃NO, MW 217.17): This analog replaces the difluorobenzamide core with a trifluoroacetamide group. It exhibits antifungal activity (MIC: 15.62–62.5 μg/mL against Aspergillus flavus and Candida albicans) and moderate antioxidant capacity (78.97% at 1,000 μg/mL). Molecular docking studies indicate interactions with AmpC beta-lactamase and CYP51, suggesting a mechanism for antimicrobial activity .
  • 4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide :
    A bromo- and fluoro-substituted benzamide synthesized via acyl chloride coupling. Its structural complexity (including a trifluoropropoxy group) may enhance target specificity, though biological data are unreported .
    Comparison : The additional bromine and trifluoropropoxy substituents likely increase molecular weight (MW ~500 g/mol) and lipophilicity, affecting bioavailability.

2.1.2 Chlorinated Benzamides
  • 2-Chloro-N-(2,6-dichlorophenyl)ethanamine Derivatives: These compounds share a trans amide conformation and planar geometry with the target molecule. Comparison: Chlorine’s larger atomic radius compared to fluorine may alter binding kinetics but reduce metabolic stability due to higher molecular weight.
2.2 Alkyl-Chain-Modified Benzamides
  • 2,6-Difluoro-3-methyl-N-(2,6-difluoro-3-methylbenzoyl)-N-decylbenzamide (C₂₆H₃₁F₄NO₂, MW 465.52): The addition of a decyl chain increases hydrophobicity, likely enhancing membrane penetration. No biological data are available, but higher MW compounds often face challenges in solubility .
  • 2,6-Difluoro-3-methyl-N-(2,6-difluoro-3-methylbenzoyl)-N-pentylbenzamide :
    A shorter pentyl chain reduces lipophilicity compared to the decyl analog, balancing solubility and permeability .
    Comparison : The target compound’s benzyl group (vs. alkyl chains) may offer intermediate lipophilicity, optimizing drug-likeness.
3.2 Pharmacological Potential

While direct data for N-Benzyl-2,6-difluoro-N-phenylbenzamide are lacking, structural trends suggest:

  • Antimicrobial Activity : Fluorine’s electronegativity enhances interactions with microbial enzymes (e.g., beta-lactamases), as observed in trifluoroacetamide derivatives .
  • Antioxidant Capacity : Difluoro-substituted benzamides may exhibit moderate radical scavenging, though less potent than trifluoro analogs .

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